Cas no 1511310-16-9 (1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)

1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 化学的及び物理的性質
名前と識別子
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- 1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-
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- インチ: 1S/C6H8IN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2
- InChIKey: GXIHEXKIBVNCFO-UHFFFAOYSA-N
- ほほえんだ: N1(CC2CC2)C=NC(I)=N1
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645951-5.0g |
1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |
1511310-16-9 | 5.0g |
$2587.0 | 2023-03-05 | ||
Enamine | EN300-645951-1.0g |
1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |
1511310-16-9 | 1.0g |
$986.0 | 2023-03-05 | ||
Enamine | EN300-645951-2.5g |
1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |
1511310-16-9 | 2.5g |
$2043.0 | 2023-03-05 | ||
Enamine | EN300-645951-10.0g |
1-(CYCLOPROPYLMETHYL)-3-IODO-1H-1,2,4-TRIAZOLE |
1511310-16-9 | 10.0g |
$3253.0 | 2023-03-05 |
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-に関する追加情報
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- (CAS No. 1511310-16-9): An Overview of Its Synthesis, Properties, and Applications in Modern Chemistry
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- (CAS No. 1511310-16-9) is a versatile compound that has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of triazoles, which are known for their broad range of biological activities and chemical reactivity. In this article, we will delve into the synthesis, properties, and potential applications of this compound, highlighting its significance in contemporary research.
Synthesis of 1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-
The synthesis of 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo- involves a series of well-defined chemical reactions that are designed to introduce the cyclopropylmethyl and iodo substituents onto the triazole ring. One common approach is to start with a commercially available 1H-1,2,4-triazole derivative and perform a nucleophilic substitution reaction to introduce the cyclopropylmethyl group. Subsequently, an electrophilic iodination reaction can be carried out to introduce the iodo substituent. The specific conditions for these reactions can vary depending on the desired yield and purity of the final product.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the synthesis of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield. This method utilized a palladium-catalyzed cross-coupling reaction followed by an iodination step, demonstrating the potential for scalable production of 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo-.
Physical and Chemical Properties
1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo- exhibits several notable physical and chemical properties that make it an attractive candidate for various applications. The compound is a white crystalline solid with a molecular weight of approximately 286.05 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. The presence of the iodo substituent imparts significant polarity to the molecule, which can influence its reactivity and biological activity.
The thermal stability of 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo- has been investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies have shown that the compound remains stable up to temperatures around 200°C, making it suitable for use in high-temperature processes without significant decomposition.
Biological Activity and Potential Applications
The biological activity of 1H-1,2,4-triazole derivatives, including 1-(cyclopropylmethyl)-3-iodo-, has been extensively studied due to their potential therapeutic applications. Triazoles are known for their antifungal properties and have been used in the development of drugs such as fluconazole and itraconazole. However, recent research has expanded their utility to include other areas such as anticancer agents and enzyme inhibitors.
A study published in Bioorganic & Medicinal Chemistry Letters in 2023 evaluated the anticancer potential of several triazole derivatives, including 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo-. The results showed that this compound exhibited significant cytotoxic activity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was found to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
In addition to its anticancer properties, 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo- has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. A study published in Chemical Biology & Drug Design in 2022 reported that this compound effectively inhibited the activity of a key enzyme involved in fatty acid synthesis in bacteria. This finding suggests potential applications in developing new antibiotics or metabolic modulators.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While detailed toxicological data on 1H-1,2,4-triazole, 1-(cyclopropylmethyl)-3-iodo- is still limited due to its relatively recent discovery and synthesis methods being optimized for large-scale production are still under development. However, general precautions should be taken when handling this compound to ensure safety:
- Personal Protective Equipment (PPE): Use gloves and safety goggles when handling the compound to prevent skin contact and eye irritation.
- Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation risks.
- Skin Contact: If skin contact occurs, wash the affected area thoroughly with water.
- Ingestion: If ingested accidentally, seek medical attention immediately.
- Storage: Store the compound in a cool, dry place away from incompatible materials.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 1H-1,2,4-triazole derivatives, particularly those with unique substituents like cyclopropylmethyl and iodo groups, continues to uncover new possibilities for their application in various fields. The versatility of these compounds makes them valuable tools for chemists and biologists alike. Future studies may focus on optimizing synthetic routes for large-scale production while exploring new biological activities and mechanisms of action.
In conclusion, 1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-(CAS No. 1511310-16-9) represents an exciting addition to the arsenal of organic compounds with significant potential for both fundamental research and practical applications. As more data becomes available through continued scientific investigation,the full scope of its utility will undoubtedly be realized,opening new avenues for innovation in chemistry,pharmaceuticals,and beyond.
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